Benzothiazol-2-yl-o-tolyl-amine
Overview
Description
Benzothiazol-2-yl-o-tolyl-amine is a chemical compound with the molecular formula C14H12N2S . It is used in proteomics research . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized by the EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid .Molecular Structure Analysis
The molecular structure of Benzothiazol-2-yl-o-tolyl-amine consists of a benzothiazole ring connected to a tolyl group . The molecule in the monoclinic polymorph features a central pyrazolyl ring with an N-bound p-tolyl group and a C-bound 1,3-benzodioxolyl fused-ring system on either side of the C atom .Chemical Reactions Analysis
Benzothiazol-2-yl-o-tolyl-amine can participate in various chemical reactions. For instance, BT-sulfonamides can be synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Physical And Chemical Properties Analysis
Benzothiazol-2-yl-o-tolyl-amine has a molecular weight of 240.322 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of Benzothiazol-2-yl-o-tolyl-amine have shown promising pharmacological activities, including anti-inflammatory and anti-bacterial properties. These activities stem from the synthesis of novel benzothiazole derivatives through reactions involving chloroacetyl chloride and various benzothiazolyl-2-amines, highlighting the compound's versatility in drug development (Chidrawar, 2016); (Hunasnalkar, Gazi, Patil, & Surwase, 2010).
Synthesis Methodologies
Benzothiazol-2-yl-o-tolyl-amine serves as a foundational compound for synthesizing a range of biologically active molecules. Efficient synthesis processes have been developed for creating compounds with anti-tumor properties, illustrating the chemical's significant role in medicinal chemistry. Novel amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlight innovative approaches to overcoming drug formulation challenges due to lipophilicity (Bradshaw et al., 2002).
Material Science Applications
Beyond pharmacological applications, Benzothiazol-2-yl-o-tolyl-amine derivatives have been investigated for their potential in material science, including corrosion inhibition and dye synthesis. Research demonstrates the compound's utility in developing corrosion inhibitors for metals, indicating its broader implications in industrial applications (Nayak & Bhat, 2023). Additionally, fluorescent azo disperse dyes synthesized from Benzothiazol-2-yl derivatives exhibit superior fastness properties on polyester, suggesting its relevance in the textile industry (Satam, Raut, & Sekar, 2013).
Future Directions
Benzothiazoles have been identified as a privileged scaffold in the field of synthetic and medicinal chemistry due to their highly pharmaceutical and biological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity for benzothiazole derivatives . Additionally, the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials is a promising area of research .
properties
IUPAC Name |
N-(2-methylphenyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPRXVZIKLZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368241 | |
Record name | Benzothiazol-2-yl-o-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazol-2-yl-o-tolyl-amine | |
CAS RN |
25717-12-8 | |
Record name | Benzothiazol-2-yl-o-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.